4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
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Overview
Description
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is unique due to its specific combination of a furan ring, a thiazole ring, and a benzenesulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3O3S2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O3S2/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
SAQQNCOUXMBUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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